molecular formula C15H14N2O6S B2403970 N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide CAS No. 345992-55-4

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B2403970
CAS RN: 345992-55-4
M. Wt: 350.35
InChI Key: KLBRWFJFRLHQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1,3-Benzodioxol-5-ylmethyl)-N’-phenylurea” is a compound that has been provided to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, is a laboratory chemical .


Molecular Structure Analysis

The molecular structure of “N-(1,3-Benzodioxol-5-ylmethyl)-N’-phenylurea” is represented by the linear formula C15H14N2O3 . Another compound, “n-(1,3-benzodioxol-5-ylmethyl)-n-methylamine”, has the molecular formula C9H12NO2 .


Physical And Chemical Properties Analysis

“N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine” has a molecular weight of 166.20 g/mol .

Scientific Research Applications

These applications highlight the multifaceted potential of N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide, making it an intriguing compound for further investigation and development. 🌟

Mechanism of Action

Target of Action

The primary target of N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide is the G-protein-coupled receptor C5a anaphylatoxin chemotactic receptor 1 (C5aR1, also known as CD88) . This receptor is expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .

Mode of Action

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide, also known as NDT9513727, is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .

Biochemical Pathways

The activation of the complement cascade generates anaphylatoxins including C5a and C3a. C5a exerts a pro-inflammatory effect via the C5aR1 . Therefore, the antagonistic action of NDT9513727 on C5aR1 can potentially inhibit the pro-inflammatory effects of C5a, affecting the downstream inflammatory response.

Result of Action

The antagonistic action of NDT9513727 on C5aR1 can potentially inhibit the pro-inflammatory effects of C5a, affecting the downstream inflammatory response . This could have implications in the treatment of diseases such as sepsis, rheumatoid arthritis, Crohn’s disease, ischaemia-reperfusion injuries, and neurodegenerative conditions such as Alzheimer’s disease .

Safety and Hazards

“N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine” is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The 1-benzo[1,3]dioxol-5-yl-indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-10-2-4-12(17(18)19)7-15(10)24(20,21)16-8-11-3-5-13-14(6-11)23-9-22-13/h2-7,16H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBRWFJFRLHQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Benzodioxol-5-ylmethyl)-2-methyl-5-nitrobenzenesulfonamide

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